Cas no 532969-72-5 (N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)

N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide structure
532969-72-5 structure
Product name:N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
CAS No:532969-72-5
MF:C25H22BrN3O2S
MW:508.430083751678
CID:6203030
PubChem ID:4113489

N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
    • Oprea1_786623
    • 532969-72-5
    • N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • AKOS024582808
    • N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
    • F0554-0029
    • N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
    • Inchi: 1S/C25H22BrN3O2S/c26-19-10-12-20(13-11-19)28-24(30)17-32-23-16-29(22-9-5-4-8-21(22)23)15-14-27-25(31)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,27,31)(H,28,30)
    • InChI Key: JIXDMMDHAQGVEG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(CSC1=CN(CCNC(C2C=CC=CC=2)=O)C2C=CC=CC=21)=O

Computed Properties

  • Exact Mass: 507.06161g/mol
  • Monoisotopic Mass: 507.06161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 88.4Ų

N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0554-0029-5μmol
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0554-0029-20μmol
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0554-0029-2mg
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0554-0029-100mg
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0554-0029-10mg
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0554-0029-20mg
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0554-0029-15mg
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0554-0029-50mg
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0554-0029-40mg
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0554-0029-3mg
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
532969-72-5 90%+
3mg
$63.0 2023-05-17

N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Related Literature

Additional information on N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide

Recent Advances in the Study of N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS: 532969-72-5)

In recent years, the compound N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide (CAS: 532969-72-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole and benzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route that employs palladium-catalyzed cross-coupling reactions to introduce the 4-bromophenyl group, followed by a thioether linkage formation. This method not only enhances the scalability of the synthesis but also reduces the formation of by-products, making it more suitable for industrial applications.

Mechanistic studies have revealed that this compound acts as a potent inhibitor of the protein kinase C (PKC) family, particularly PKC-δ, which is implicated in various pathological conditions, including cancer and inflammatory diseases. In vitro assays demonstrated that N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide exhibits a high binding affinity to the ATP-binding site of PKC-δ, with an IC50 value of 0.8 nM. This specificity suggests its potential as a targeted therapeutic agent with minimal off-target effects.

Further preclinical evaluations have explored the compound's efficacy in animal models of colorectal cancer. A study published in Cancer Research in 2024 reported that administration of N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. These findings were corroborated by immunohistochemical analyses, which showed a marked decrease in proliferative markers such as Ki-67 and an increase in caspase-3 activity.

Despite these promising results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have indicated that N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide has a relatively short half-life in vivo, necessitating the development of sustained-release formulations or prodrug strategies. Additionally, ongoing research is investigating its potential synergistic effects with existing chemotherapeutic agents to enhance therapeutic outcomes.

In conclusion, N-{2-3-({(4-bromophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide represents a promising candidate for further development in the treatment of kinase-driven diseases. Its unique chemical structure and potent biological activity underscore the importance of continued research to address current limitations and unlock its full therapeutic potential.

Recommend Articles

Recommended suppliers
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd